molecular formula C10H10O2 B2936117 (S)-1-(benzofuran-3-yl)ethanol CAS No. 343614-13-1

(S)-1-(benzofuran-3-yl)ethanol

Cat. No. B2936117
M. Wt: 162.188
InChI Key: NMCNKLINDNOOQJ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-1-(benzofuran-3-yl)ethanol” is a heterocyclic organic compound . It belongs to the class of benzofuran compounds which are ubiquitous in nature . The molecular formula of this compound is C10H10O2 and it has a molecular weight of 162.19 .


Synthesis Analysis

Benzofuran compounds can be synthesized from naturally occurring furanone compounds . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “(S)-1-(benzofuran-3-yl)ethanol” consists of a benzofuran ring as a core . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds have been utilized in the development of novel scaffold compounds of benzothiophene and benzofuran which have been used as anticancer agents . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Scientific Research Applications

Biocatalytic Synthesis

A study demonstrated the utilization of Lactobacillus paracasei BD87E6 as a biocatalyst for the bioreduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol, achieving an enantiomeric excess (ee) higher than 99.9% under optimized conditions. This process represents a green, scalable method for producing enantiopure (S)-1-(benzofuran-2-yl)ethanol, highlighting its significance as a chiral building block in drug synthesis (Şahin, 2019).

Kinetic Resolution and Enantiomer Selective Reactions

Another study focused on the kinetic resolution of racemic 1-(benzofuran-2-yl)ethanols through lipase-catalyzed enantiomer selective acylation. This process yielded highly enantiopure forms of (S)-1-(benzofuran-2-yl)ethanols, demonstrating the effectiveness of enzymatic methods in resolving chiral alcohols and producing compounds with potential application in pharmaceuticals (Paizs et al., 2003).

Cytotoxic Lignans Research

Research on Styrax camporum extracted two benzofuran lignans, egonol and homoegonol, showing cytotoxic activities against various carcinoma cell lines. These findings indicate the potential use of benzofuran derivatives in cancer therapy, underlying the importance of (S)-1-(benzofuran-3-yl)ethanol derivatives in medicinal chemistry (Teles et al., 2005).

Biotransformation and Enantioselective Processes

A study using Polyversum antifungal agent containing Pythium oligandrum for the biotransformation of benzofuranyl-methyl ketone derivatives produced secondary alcohols with excellent enantiomeric purity. This approach offers an eco-friendly, cost-effective alternative for synthesizing optically pure benzofuran derivatives, relevant for pharmaceutical applications (Kołodziejska et al., 2019).

Cognitive Enhancing Agents

Investigations into cognitive enhancing agents revealed that certain 2-(2-aminoethoxy)-1-hydroxyethyl derivatives of bicyclic arenes, including benzofuran, possess significant antiamnestic (AA) and antihypoxic (AH) activities. These findings suggest the utility of benzofuran derivatives in developing therapeutic agents for cognitive impairments (Ono et al., 1995).

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . Future research may focus on exploring the diverse pharmacological activities of benzofuran derivatives and their potential applications as drugs .

properties

IUPAC Name

(1S)-1-(1-benzofuran-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7,11H,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCNKLINDNOOQJ-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=COC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=COC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(benzofuran-3-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.